3-Bromo-5-(methoxymethoxy)pyridine
Overview
Description
3-Bromo-5-(methoxymethoxy)pyridine is a chemical compound with the CAS Number: 1346556-39-5 . It has a molecular weight of 218.05 and its IUPAC name is 3-bromo-5-(methoxymethoxy)pyridine . It is stored at a temperature of 2-8°C and is available in liquid form .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-(methoxymethoxy)pyridine is1S/C7H8BrNO2/c1-10-5-11-7-2-6 (8)3-9-4-7/h2-4H,5H2,1H3
. This indicates the presence of 7 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms in the molecule. Physical And Chemical Properties Analysis
3-Bromo-5-(methoxymethoxy)pyridine is a liquid at room temperature . The compound is stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Chemical Applications
Bromo-substituted pyridines are crucial intermediates in organic synthesis, offering pathways to complex molecules through selective functionalization and coupling reactions. For example, the synthesis of acyclic pyridine C-nucleosides involved bromo-substituted pyridines as key intermediates, showcasing their utility in nucleoside analog synthesis. These compounds were evaluated against tumor-cell lines and various viruses, although no marked biological activity was found (Hemel et al., 1994).
Additionally, the application of selective palladium-mediated functionalization of pyridine derivatives in the total synthesis of natural alkaloids such as variolin B highlights the significance of bromo-substituted pyridines in medicinal chemistry and drug synthesis (Baeza et al., 2010).
Material Science and Photophysical Properties
In material science, bromo-substituted pyridines are used to synthesize novel materials with unique photophysical properties. For instance, zinc(II) phthalocyanines with new benzenesulfonamide derivative substituents, synthesized using bromo-substituted pyridines, were investigated for their spectroscopic, photophysical, and photochemical properties, showing potential for photocatalytic applications (Öncül et al., 2021).
Molecular Modeling and Biological Activity
Bromo-substituted pyridines also play a role in molecular modeling and the evaluation of biological activities. For example, novel pyridine-based derivatives were synthesized via Suzuki cross-coupling reactions, and their structures were explored using density functional theory (DFT) studies. These compounds were assessed for anti-thrombolytic, biofilm inhibition, and haemolytic activities, with some showing promising results (Ahmad et al., 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P305, P351, and P338 , suggesting measures to prevent exposure and procedures to follow in case of contact.
properties
IUPAC Name |
3-bromo-5-(methoxymethoxy)pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-5-11-7-2-6(8)3-9-4-7/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCKGEVQIVVNSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=CN=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(methoxymethoxy)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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